
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)- is a synthetic organic compound that belongs to the class of naphthalenesulfonamides These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)- typically involves the following steps:
Nitration: Naphthalene is nitrated to form nitronaphthalene.
Reduction: The nitro group is reduced to form aminonaphthalene.
Sulfonation: Aminonaphthalene undergoes sulfonation to form naphthalenesulfonamide.
Substitution: The sulfonamide group is substituted with dimethylamino and hydroxybutyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected based on their efficiency and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalenesulfonamide: Basic structure without additional functional groups.
Dimethylaminonaphthalene: Contains dimethylamino group but lacks sulfonamide and hydroxybutyl groups.
Hydroxybutylnaphthalene: Contains hydroxybutyl group but lacks sulfonamide and dimethylamino groups.
Uniqueness
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)- is unique due to the combination of functional groups, which enhances its reactivity and potential applications. The presence of dimethylamino and hydroxybutyl groups provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Numéro CAS |
110232-20-7 |
|---|---|
Formule moléculaire |
C16H22N2O3S |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
5-(dimethylamino)-N-(4-hydroxybutyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H22N2O3S/c1-18(2)15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)17-11-3-4-12-19/h5-10,17,19H,3-4,11-12H2,1-2H3 |
Clé InChI |
RHUAFMOLUNAWRZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



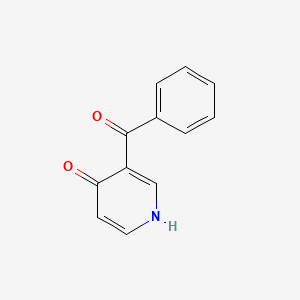

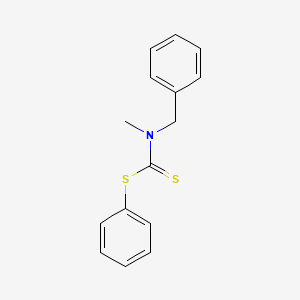
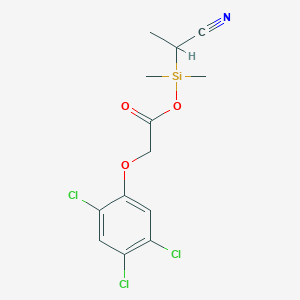
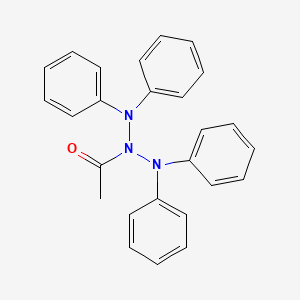
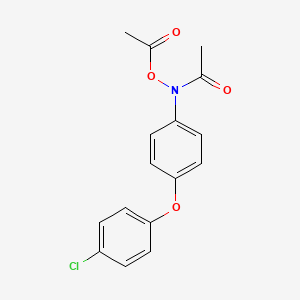
![1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one](/img/structure/B14331580.png)
![6-[(Oxan-2-yl)oxy]hex-2-enal](/img/structure/B14331602.png)

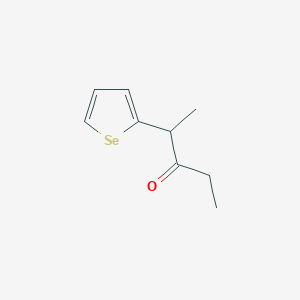
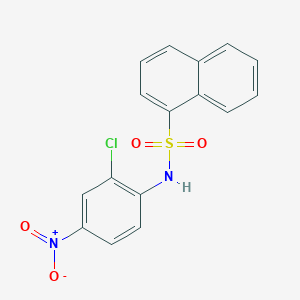

![[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14331640.png)
